![molecular formula C19H15F3N6O2 B2553595 1-phényl-3-[(5-{[3-(trifluorométhyl)phénoxy]méthyl}-1H-1,2,4-triazol-3-yl)méthoxy]-1H-1,2,4-triazole CAS No. 338395-55-4](/img/structure/B2553595.png)
1-phényl-3-[(5-{[3-(trifluorométhyl)phénoxy]méthyl}-1H-1,2,4-triazol-3-yl)méthoxy]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class This structure is characterized by the presence of two triazole rings, an aryl group, and a trifluoromethylphenoxy group
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Antifungal Agents: Some derivatives have shown promising antifungal activity due to their ability to inhibit fungal cell wall synthesis.
Enzyme Inhibition: Research indicates that certain modifications can enhance the compound's ability to inhibit specific enzymes, making it a candidate for drug development.
Industry
Agriculture: Potential use as a fungicide due to its bioactivity.
Materials Science: Used in the development of new materials with enhanced chemical and physical properties.
Mécanisme D'action
Target of Action
For example, some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Mode of Action
Triazole compounds often interact with their targets via hydrogen bonding .
Biochemical Pathways
Triazole compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Based on the activities of other triazole compounds, it could potentially have a range of effects depending on its specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the nucleophilic substitution reactions and cyclization processes. One common route begins with the synthesis of the triazole core, followed by the introduction of the phenyl and trifluoromethylphenoxy groups. Reaction conditions often include the use of polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), catalysts such as copper(I) iodide, and strong bases like potassium carbonate.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized reaction conditions to enhance yield and purity. Advanced techniques like continuous flow chemistry and automation are employed to maintain consistent product quality. Purification is usually achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.
Substitution: The triazole rings can participate in electrophilic and nucleophilic substitution reactions, making it versatile for further functionalization.
Common Reagents and Conditions
Oxidation: mCPBA, oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents, alkylating agents, various bases, and acids.
Major Products: The major products from these reactions depend on the substituents and conditions. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated compounds.
Comparaison Avec Des Composés Similaires
Unique Features: This compound's dual triazole structure combined with a trifluoromethylphenoxy group distinguishes it from other triazoles
Similar Compounds
Fluconazole: Another triazole with antifungal properties but different structural elements.
Itraconazole: Shares the triazole core but varies in side chains and biological activity.
The above overview provides a comprehensive look at 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole, detailing its synthesis, reactions, applications, mechanism, and comparisons with related compounds
Propriétés
IUPAC Name |
1-phenyl-3-[[3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)13-5-4-8-15(9-13)29-10-16-24-17(26-25-16)11-30-18-23-12-28(27-18)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILWLHOLGILES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![6,8-DIBROMO-3-{4-[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B2553513.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
![2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2553516.png)
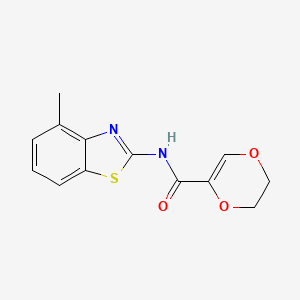
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
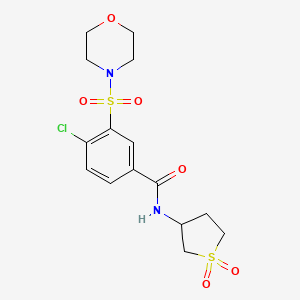
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)
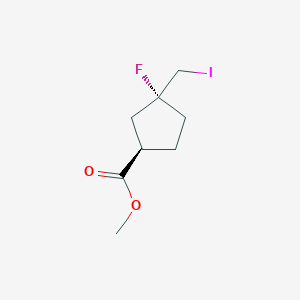
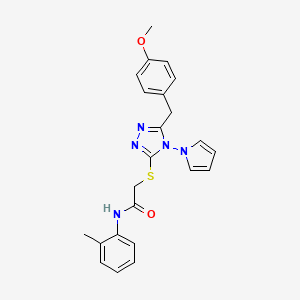
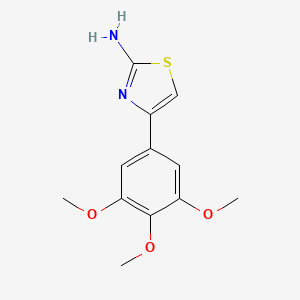
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate](/img/structure/B2553532.png)
